molecular formula C11H13N3S B5473276 N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine

N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B5473276
M. Wt: 219.31 g/mol
InChI Key: ULKJYBAFGIWMKF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of an ethylphenyl group attached to the nitrogen atom and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylphenylhydrazine with carbon disulfide and methyl iodide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Additionally, the presence of the ethylphenyl and methyl groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

    N-(4-methylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    N-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine: Contains a chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.

    N-(4-ethylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine: Has a phenyl group instead of a methyl group on the thiadiazole ring, affecting its chemical and physical properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-9-4-6-10(7-5-9)12-11-14-13-8(2)15-11/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKJYBAFGIWMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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